![molecular formula C13H14N2O2S B2421963 2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid CAS No. 790272-24-1](/img/structure/B2421963.png)

2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

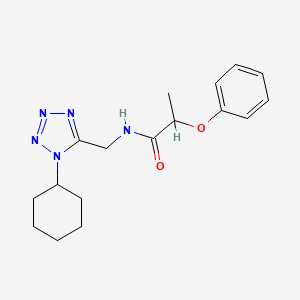

“2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid” is a compound with the CAS Number: 790272-24-1 . It has a molecular weight of 262.33 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the core of this compound . Imidazole was first synthesized by glyoxal and ammonia . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The compound is part of the imidazole family, which is known for its wide range of chemical reactions . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications

Therapeutic Potential

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid” could potentially be used in the development of new drugs with these therapeutic effects.

Antioxidant Potential

Compounds containing the imidazole moiety have shown good scavenging potential, which suggests they could be used as antioxidants .

Peptic Ulcer Treatment

Imidazole derivatives are used to treat peptic ulcers (duodenal and gastric) and drug-induced ulcers, such as those associated with non-steroidal anti-inflammatory drugs . They also promote healing of erosive esophagitis, which can lead to scarring and narrowing of the esophagus (stricture), or to Barrett’s esophagus, which is a risk factor for esophageal cancer .

Molecular Docking

Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Imidazole derivatives could potentially be used in molecular docking studies to design new drugs.

Anti-Microbial Activity

Some organic compounds containing the imidazole moiety have displayed better inhibitory effects on the growth of bacterial strains . This suggests that “2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid” could potentially be used in the development of new antimicrobial agents.

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives suggests that they have significant potential for the development of novel drugs . Therefore, future research may focus on exploring the therapeutic potential of “2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid” and other imidazole derivatives.

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to interact with a diverse range of biological targets due to their versatile nature .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties, suggesting that this compound may interact with its targets in a variety of ways .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, suggesting that this compound could potentially influence multiple pathways .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .

properties

IUPAC Name |

2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-11(7-10-5-3-2-4-6-10)15-13(14-9)18-8-12(16)17/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTWMYBWAYDMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)SCC(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)

![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)